
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a diphenylmethoxyethyl group attached to the ammonium ion, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide typically involves the reaction of triethylamine with 2-(diphenylmethoxy)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated purification systems helps in scaling up the production process efficiently.
化学反应分析
Types of Reactions
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by the nucleophile, resulting in a new quaternary ammonium compound.
科学研究应用
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium compounds.
作用机制
The mechanism of action of Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide involves its interaction with cellular membranes and ion channels. The compound can block specific ion channels, affecting the flow of ions across the membrane. This property is particularly useful in pharmacological research, where it is used to study the function of ion channels and their role in various physiological processes.
相似化合物的比较
Similar Compounds
Tetraethylammonium iodide: Similar in structure but lacks the diphenylmethoxyethyl group.
Triethylammonium sulfate: Another quaternary ammonium compound with different anionic counterpart.
Tetramethylammonium chloride: A smaller quaternary ammonium compound with different alkyl groups.
Uniqueness
Ammonium, (2-(diphenylmethoxy)ethyl)triethyl-, iodide is unique due to the presence of the diphenylmethoxyethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or ion channels are required.
属性
CAS 编号 |
77967-11-4 |
|---|---|
分子式 |
C21H30INO |
分子量 |
439.4 g/mol |
IUPAC 名称 |
2-benzhydryloxyethyl(triethyl)azanium;iodide |
InChI |
InChI=1S/C21H30NO.HI/c1-4-22(5-2,6-3)17-18-23-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16,21H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
DNNNLPRNDBLMAO-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


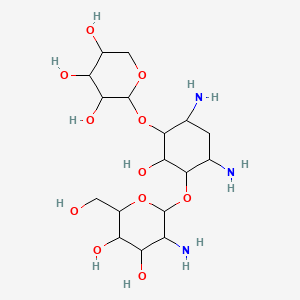
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)

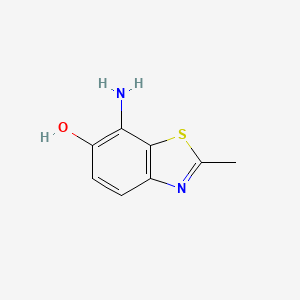

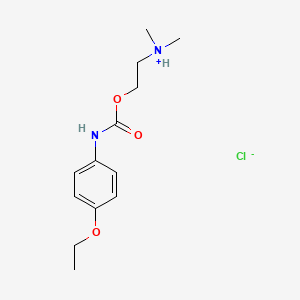
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
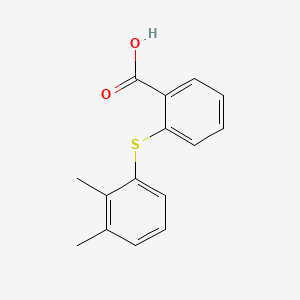
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)

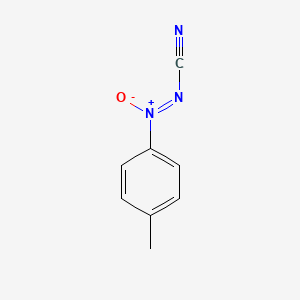
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
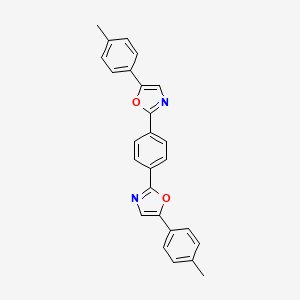
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)
